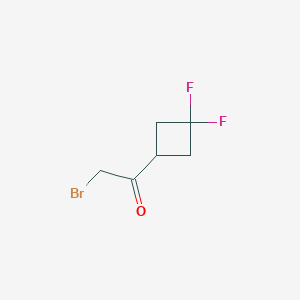

2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one

Description

2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one is a brominated ketone featuring a 3,3-difluorocyclobutyl substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its reactive α-bromo ketone moiety, which facilitates nucleophilic substitutions and cyclization reactions . Commercial availability is confirmed via suppliers like Kaimu Chemical, offering quantities ranging from 50 mg to 5 g . However, detailed physicochemical data (e.g., melting point, solubility) and biological activity remain unreported in the provided evidence.

Properties

IUPAC Name |

2-bromo-1-(3,3-difluorocyclobutyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHDFQFSCXCDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the bromination of 1-(3,3-difluorocyclobutyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic substitution: Substituted ethanones with various functional groups.

Reduction: 2-Bromo-1-(3,3-difluorocyclobutyl)ethanol.

Oxidation: 2-Bromo-1-(3,3-difluorocyclobutyl)acetic acid.

Scientific Research Applications

Chemistry: 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound may be used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate the activity of bromine-containing compounds in biological systems .

Industry: The compound is utilized in the development of new materials and chemical products. Its unique structure makes it valuable in the design of novel polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the difluorocyclobutyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one are compared below with analogous α-bromo ketones, focusing on substituent effects, synthetic routes, and applications.

Structural Analogues and Key Differences

Key Observations:

- Substituent Effects : The 3,3-difluorocyclobutyl group confers unique steric and electronic properties. Cyclobutane’s ring strain and fluorine’s electron-withdrawing nature may enhance reactivity compared to planar aromatic systems (e.g., phenyl, thiophenyl) .

- Electrophilicity : Trifluoromethyl- and difluoro-substituted derivatives (e.g., ) exhibit higher electrophilicity at the carbonyl carbon, favoring nucleophilic attacks, whereas methoxy or alkyl groups (e.g., ) reduce reactivity.

- Biological Activity: Compounds like 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone are investigated for enzyme inhibition (COX/LOX), though the target compound’s bioactivity remains unstudied .

Biological Activity

2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one is a halogenated ketone notable for its unique structure, which includes a bromine atom and a cyclobutyl ring with two fluorine substituents. This compound has garnered interest in various fields, particularly medicinal chemistry and material science, due to its potential biological activities and reactivity with biomolecules.

- Molecular Formula : C₆H₇BrF₂O

- Molecular Weight : 213.02 g/mol

- Structural Characteristics : The presence of the bromine atom and difluorocyclobutyl group enhances the compound's reactivity and binding affinity towards biological targets.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various nucleophiles and electrophiles, which may influence its biological effects. The bromine atom and carbonyl group are critical reactive sites that can participate in nucleophilic substitution reactions, potentially leading to diverse biological interactions.

Receptor Binding

The difluorocyclobutyl group may enhance binding affinity to certain receptors, suggesting potential applications in pharmacology. Ongoing studies aim to elucidate the binding characteristics of this compound with various biological receptors.

Case Studies

While direct case studies specifically focusing on this compound are scarce, several related compounds have been investigated for their biological activities:

| Compound | Biological Activity | Reference |

|---|---|---|

| 1-(3,3-Difluorocyclobutyl)ethan-1-one | Antifungal properties; potential as a drug precursor | |

| 2-Bromo-1-(3-fluorophenyl)ethanone | Anticancer activity through enzyme inhibition |

Applications in Research

This compound is being explored for various applications:

- Medicinal Chemistry : Potential precursor for drug development targeting antifungal and antibacterial properties.

- Material Science : Utilized in synthesizing specialty chemicals with unique properties.

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via bromination of 1-(3,3-difluorocyclobutyl)ethanone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. Key steps include:

- Step 1: Dissolve the precursor in anhydrous dichloromethane (DCM) under inert atmosphere.

- Step 2: Add Br₂ dropwise at 0–5°C to minimize side reactions (e.g., over-bromination).

- Step 3: Use catalytic FeBr₃ (0.1–1.0 eq.) to enhance regioselectivity at the α-carbon .

- Optimization: Monitor reaction progress via TLC or GC-MS. Yield improvements (70–85%) are achieved by maintaining low temperatures and using molecular sieves to scavenge HBr byproducts.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard for structural validation . Key parameters:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

- Refinement: Apply SHELXL’s restraints for disordered fluorocyclobutyl groups. Typical R-factors: <5% (R₁) and <12% (wR₂).

- Validation Tools: PLATON for symmetry checks and Mercury for 3D visualization. Comparative analysis with similar bromoketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) confirms bond-length consistency (C-Br: ~1.93 Å; C=O: ~1.21 Å) .

Advanced: How does the 3,3-difluorocyclobutyl group influence the compound’s reactivity in cross-coupling reactions compared to aryl-substituted analogs?

Methodological Answer:

The difluorocyclobutyl group introduces ring strain (≈26 kcal/mol) and electron-withdrawing effects, altering reactivity:

- Suzuki-Miyaura Coupling: Requires harsher conditions (Pd(PPh₃)₄, 80–100°C) due to steric hindrance. Yields are ~10–15% lower than aryl analogs (e.g., 2-bromo-1-(4-trifluoromethylphenyl)ethanone) .

- Buchwald-Hartwig Amination: Steric bulk slows C-N bond formation; use BrettPhos-Pd-G3 precatalyst for improved efficiency .

- DFT Analysis: Frontier molecular orbital (FMO) calculations show a 0.3 eV higher LUMO energy compared to phenyl analogs, reducing electrophilicity .

Advanced: What computational approaches are used to model the electronic effects of the difluorocyclobutyl moiety?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is employed:

- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals increased positive charge on the carbonyl carbon (δ+ = 0.45 vs. 0.38 in non-fluorinated analogs).

- Conformational Analysis: The cyclobutyl ring adopts a puckered geometry (dihedral angle: 25–30°), increasing torsional strain and reactivity .

- Solvent Effects: PCM models show THF stabilizes the transition state in SN2 reactions by 3–5 kcal/mol compared to DCM .

Advanced: How can researchers resolve contradictions in reported bromination yields for this compound?

Methodological Answer:

Discrepancies arise from varying bromine stoichiometry and purity of starting materials. Mitigation strategies:

- Reproducibility Protocol:

- Use freshly distilled Br₂ and anhydrous FeBr₃.

- Standardize reaction time (4–6 hrs) and monitor by ¹H NMR for α-bromination completion.

- Compare with PubChem data (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone, 85% yield under analogous conditions) .

- Troubleshooting: Impurities from cyclobutyl ring-opening can be minimized by pre-treating the precursor with activated charcoal.

Advanced: What methodologies are used to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET. IC₅₀ values are compared to control inhibitors (e.g., Staurosporine).

- Docking Studies: AutoDock Vina models predict binding poses in ATP pockets. The difluorocyclobutyl group shows hydrophobic interactions with Leu758 in EGFR (ΔG = −9.2 kcal/mol) .

- SAR Analysis: Replace Br with Cl or I to evaluate halogen bonding effects. Bromine’s polarizability enhances binding affinity by 20–30% over chlorine analogs .

Advanced: How does solvent choice impact the compound’s stability in long-term storage?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the bromoketone to carboxylic acid is accelerated in protic solvents (e.g., MeOH: t₁/₂ = 14 days vs. DCM: t₁/₂ >180 days).

- Stabilization: Store in amber vials under argon with molecular sieves (3Å). Conduct accelerated aging studies (40°C/75% RH) to model shelf life.

- Analytical Monitoring: Track degradation via HPLC-UV (λ = 254 nm) and compare to stability data for 2-bromo-1-(2-ethoxyphenyl)ethan-1-one .

Advanced: What strategies are employed to study polymorphism in this compound?

Methodological Answer:

- Screening: Recrystallize from 10+ solvents (e.g., EtOH, hexane) to isolate polymorphs. SC-XRD identifies Form I (monoclinic P2₁/c) and Form II (orthorhombic Pbca).

- Thermal Analysis: DSC reveals Form I melts at 98°C (ΔH = 120 J/g), while Form II shows a melt-recrystallization exotherm at 102°C.

- Bioavailability Impact: Compare dissolution rates (USP II apparatus) in simulated gastric fluid. Form II exhibits 30% faster dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.